4-(2-Fluorophenyl)-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-9(14(16)17)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUNMGVXWUXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673396 | |
| Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-91-5 | |
| Record name | 2′-Fluoro-2-methoxy[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214367-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenylboronic acid and 3-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-fluorophenylboronic acid with 3-methoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Fluorophenyl)-3-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(2-Fluorophenyl)-3-carboxybenzoic acid.
Reduction: Formation of 4-(2-Fluorophenyl)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(2-Fluorophenyl)-3-methoxybenzoic acid is explored for its potential in drug development due to its unique structural features that influence biological activity. Research has indicated several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against resistant strains like Staphylococcus aureus.
- Anticancer Properties : Derivatives of this compound have shown efficacy in inhibiting cancer cell growth in vitro, particularly in breast and colon cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
Enzyme Interaction Studies
The compound's structural characteristics allow it to interact effectively with various enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxy group influences solubility and bioavailability. This makes it suitable for studying enzyme kinetics and receptor binding dynamics.
Industrial Applications
In the industrial sector, 4-(2-Fluorophenyl)-3-methoxybenzoic acid serves as an intermediate in the synthesis of specialty chemicals and materials with specific properties. Its application extends to the production of pharmaceuticals where precise chemical behavior is required.
Antimicrobial Efficacy
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Staphylococcus aureus, highlighting its potential as a new antibiotic agent.
Anticancer Activity
In vitro studies have demonstrated that 4-(2-Fluorophenyl)-3-methoxybenzoic acid can inhibit the proliferation of cancer cell lines. For example, experiments showed reduced viability in breast cancer cells when treated with this compound, suggesting mechanisms involving apoptosis induction.
Structure-Activity Relationship Studies
Investigations into structure-activity relationships (SAR) reveal that modifications to substituents on the benzoic acid framework can significantly alter biological efficacy. These studies guide the design of more potent derivatives for therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-3-methoxybenzoic acid depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 4-position of the benzoic acid core significantly impacts molecular properties. Key comparisons include:
- Electronic Effects : The 2-fluorophenyl group is more electron-withdrawing than benzyloxy or glucosyloxy substituents, which may lower the pKa of the carboxylic acid group compared to alkyloxy-substituted analogs .
Biological Activity
4-(2-Fluorophenyl)-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a fluorophenyl group and a methoxybenzoic acid moiety, which contribute to its unique chemical properties. The presence of the fluorine atom increases lipophilicity, enhancing bioavailability and cellular uptake, while the methoxy group may influence its pharmacological profile.
The biological activity of 4-(2-Fluorophenyl)-3-methoxybenzoic acid is thought to involve interactions with specific molecular targets:
- Binding Affinity : The fluorine atom and methoxy group enhance binding to proteins and enzymes involved in various disease pathways.
- Solubility and Bioavailability : The carboxylic acid group improves solubility, facilitating better absorption in biological systems.
Biological Activities
Research has indicated several potential biological activities for 4-(2-Fluorophenyl)-3-methoxybenzoic acid:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus .
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell growth in vitro, particularly in breast and colon cancer cell lines .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Anticancer Activity :
- Structure-Activity Relationship Studies :
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoro-5-methoxybenzoic acid | C9H9F O3 | Used in drug synthesis; exhibits anti-inflammatory properties |
| 3-Fluoro-4-methoxybenzoic acid | C9H9F O3 | Investigated for Alzheimer's research |
| 4-(4-Fluorophenoxy)benzoic acid | C13H10F O3 | Exhibits distinct biological activity |
| 3-Methoxy-4-fluorobenzoic acid | C9H9F O3 | Focused on anti-inflammatory properties |
| 5-Fluoro-2-methoxybenzoic acid | C9H9F O3 | Potential use in antimicrobial applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-Fluorophenyl)-3-methoxybenzoic acid, and what reaction conditions are critical for high yields?
- Methodological Answer : A common approach involves demethylation of 3-fluoro-4-methoxybenzoic acid derivatives using boron tribromide (BBr₃) in anhydrous dichloromethane. This method achieves cleavage of the methoxy group to yield hydroxyl intermediates, which can be further functionalized . Key conditions include maintaining low temperatures (-50°C to 0°C) to control exothermic reactions and using stoichiometric BBr₃ (3–5 equivalents). Post-reaction quenching with methanol and purification via HPLC (C18 column, acetic acid/methanol/water eluent) ensures high purity (>98%) .
Q. How can the structural integrity of 4-(2-Fluorophenyl)-3-methoxybenzoic acid be confirmed after synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ should show distinct signals: a singlet for the methoxy group (δ ~3.86 ppm), aromatic protons (δ 6.96–7.29 ppm), and a carboxylic acid proton (δ ~12.5 ppm). HRMS can confirm the molecular ion peak ([M+H]⁺ at m/z 170.14 for C₈H₇FO₃) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a fluorinated building block for synthesizing Alzheimer’s disease drug intermediates. The fluorine atom enhances metabolic stability, while the carboxylic acid group facilitates conjugation with amines via coupling reagents (e.g., DCC/HOBt) to form amides with potential bioactivity .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination or demethylation steps be mitigated?
- Methodological Answer : Regioselective fluorination often requires protecting group strategies. For instance, introducing fluorine via electrophilic aromatic substitution (e.g., using Selectfluor™) on a pre-functionalized benzene ring with electron-donating groups (e.g., methoxy) directs substitution to the ortho or para positions. For demethylation, BBr₃ selectively cleaves methoxy groups without affecting sensitive functionalities like esters or nitriles .
Q. How should researchers address discrepancies in reported synthetic yields (e.g., anomalously high yields in literature)?
- Methodological Answer : Apparent contradictions, such as a reported 599% yield (likely a typographical error), highlight the need to validate procedures through reproducibility studies. Factors like solvent purity, catalyst aging, or reaction scaling can affect outcomes. Independent verification using standardized protocols (e.g., inert atmosphere, calibrated equipment) is critical .
Q. What strategies enhance the compound’s bioavailability in drug discovery contexts?
- Methodological Answer : Modify the carboxylic acid group to prodrug esters (e.g., ethyl ester) or incorporate bioisosteres (e.g., tetrazole) to improve membrane permeability. Additionally, introducing hydrophilic substituents (e.g., hydroxyl groups) via post-synthetic modifications can optimize solubility without compromising target binding .
Q. How can spectroscopic data (e.g., NMR, IR) be interpreted to resolve structural ambiguities in derivatives?
- Methodological Answer : For ambiguous NOE (nuclear Overhauser effect) signals in crowded aromatic regions, use 2D NMR techniques (COSY, HSQC) to assign coupling patterns. IR spectroscopy can differentiate carboxylic acid (broad ~2500–3000 cm⁻¹ O-H stretch) from ester carbonyl groups (sharp ~1720 cm⁻¹). Cross-reference with computational models (DFT calculations) for validation .
Data Analysis and Optimization
Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Limit of detection (LOD) can reach 0.1 ppm for halogenated byproducts. Compare against certified reference standards for accurate quantification .
Q. How can reaction conditions be optimized to minimize di- or tri-fluorinated byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
